molecular formula C16H19NOS B6637435 1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol

1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol

Cat. No.: B6637435
M. Wt: 273.4 g/mol
InChI Key: GPWZYAIBHBMFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol is a compound that features a piperidine ring substituted with a phenylthiophene moiety

Properties

IUPAC Name

1-[(4-phenylthiophen-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c18-15-6-8-17(9-7-15)11-16-10-14(12-19-16)13-4-2-1-3-5-13/h1-5,10,12,15,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWZYAIBHBMFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol typically involves the reaction of a piperidine derivative with a phenylthiophene compound. One common method includes the use of a Grignard reagent derived from 4-bromophenylthiophene, which is then reacted with a piperidin-4-one derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound’s structure allows it to form strong interactions with its targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperidine and phenylthiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

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